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Introduction & Rationale
3-Methoxy-2-phenylpropanoic acid ( C10​H12​O3​) is a highly versatile α -arylalkanoic acid derivative utilized as a chiral building block in pharmaceutica

features a stereogenic center at the C2 position, flanked by a hydrophobic phenyl ring and a hydrogen-bond-accepting methoxy group. In drug develo

enantiomer from the racemic mixture is critical, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles[2].

While kinetic resolution via asymmetric esterification is possible[3], diastereomeric salt crystallization followed by anti-solvent polishing remains the m

viable approach for preparative-scale enantioseparation[4]. This application note details the thermodynamic principles, solvent selection criteria, and s

required to achieve >99% enantiomeric excess (ee) and high chemical purity.

Table 1: Physicochemical Profile
Parameter Value / Description Impact on Crystallization Strategy

Molecular Formula C10​H12​O3​ Determines stoichiometric ratios for res

Molecular Weight 180.20 g/mol [5] Used for precise molar equivalent calc

Functional Groups Carboxylic Acid, Methoxy, Phenyl Enables salt formation; dictates solven

Chiral Center C2 ( α -position)
Steric hindrance around C2 requires hi

amines.

H-Bonding Profile 1 Donor (-OH), 3 Acceptors (=O, -OH, -OCH3)
Methoxy oxygen acts as a secondary H

influencing solvent inclusion[6].

Mechanistic Insights: The Causality of Crystallization
To design a self-validating crystallization system, one must understand the thermodynamic drivers at play. Do not rely on empirical trial-and-error; inst

features of the target molecule.

Diastereomeric Salt Formation & Solvent-Induced Effects
The resolution of racemic 3-methoxy-2-phenylpropanoic acid relies on its reaction with a chiral amine, such as (R)-1-phenylethylamine ((R)-PEA). The

salts—(S)-acid•(R)-amine and (R)-acid•(R)-amine—exhibit distinct solubility profiles ( ΔGsolv​).

Expert Insight: The presence of the β -methoxy group is structurally significant. The ether oxygen acts as a localized hydrogen bond acceptor. When 

ethanol or water, solvent molecules can bridge the methoxy group and the ammonium cation. This solvent inclusion stabilizes the crystal lattice. Alteri
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shifting from Ethanol to Isopropanol) can fundamentally change the hydrogen-bonding network, occasionally leading to solvent-induced chirality switc

enantiomer selectively precipitates[6]. Therefore, strict adherence to the validated Ethanol/Water ratio is non-negotiable for reproducible stereocontro

Supersaturation and Cooling Trajectories
Rapid cooling generates a high degree of supersaturation, leading to primary heterogeneous nucleation. This causes the rapid precipitation of amorp

crystals that trap the mother liquor (containing the undesired enantiomer) within their interstitial spaces. A controlled, linear cooling rate of 0.1 °C/min 

outpaces secondary nucleation, yielding large, high-purity crystalline lattices.

Process Workflow
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Figure 1: Workflow for chiral resolution and crystallization of 3-Methoxy-2-phenylpropanoic acid.

Experimental Protocols
Protocol A: Diastereomeric Salt Resolution
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This protocol isolates the (S)-enantiomer using (R)-1-phenylethylamine. It is designed as a self-validating system; visual and thermal checkpoints ens

Preparation: Charge a jacketed crystallizer with 10.0 g (55.5 mmol) of racemic 3-methoxy-2-phenylpropanoic acid.

Solvent Addition: Add 80 mL of a pre-mixed 80:20 (v/v) Ethanol/Water solution. Begin agitation at 200 RPM.

Resolving Agent Charge: Slowly add 3.36 g (27.7 mmol, 0.5 eq) of (R)-1-phenylethylamine dropwise over 10 minutes. Causality: Using 0.5 equivale

method") forces the resolving agent to selectively pair with the most thermodynamically favored enantiomer, maximizing initial ee%[2].

Thermal Dissolution: Ramp the internal temperature to 70 °C.

In-Process Control (IPC): Visually confirm complete dissolution. The solution must be entirely transparent. If turbidity persists, add Ethanol in 2 m

Controlled Cooling: Program the crystallizer to cool from 70 °C to 20 °C at a strict rate of -0.1 °C/min.

Causality: This slow trajectory keeps the system within the Metastable Zone Width (MSZW), preventing the sudden crash-out of the (R)-acid•(R)-

Aging and Filtration: Hold the slurry at 20 °C for 2 hours to allow for Ostwald ripening. Isolate the crystals via vacuum filtration. Wash the filter cake 

Ethanol/Water.

Validation: Analyze a 5 mg sample of the dried salt via chiral HPLC. Target ee is >95%. If <95%, perform a single recrystallization from 100% Ethan

Protocol B: Free Acid Recovery and Anti-Solvent Polishing
This protocol breaks the diastereomeric salt and utilizes anti-solvent crystallization to isolate the chemically and enantiomerically pure free acid.

Acidification: Suspend the enantiopure salt from Protocol A in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized (DI) Water.

pH Adjustment: Under vigorous stirring, add 2M HCl dropwise until the aqueous layer reaches pH 2.0.

Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral), driving its partition into the organic (EtOAc) layer, while the protonated chira

aqueous waste.

Phase Separation: Separate the layers. Wash the EtOAc layer with 20 mL of brine, dry over anhydrous Na2​SO4​, and concentrate under reduced p

oil/solid.

Anti-Solvent Crystallization:

Dissolve the crude (S)-3-methoxy-2-phenylpropanoic acid in 15 mL of absolute Ethanol at 40 °C.

Anti-Solvent Addition: Using a syringe pump, add DI Water (the anti-solvent) at a rate of 0.5 mL/min until the solution becomes persistently cloud

Causality: The hydrophobic phenyl ring drastically reduces the molecule's solubility in water. Gradual addition of water slowly shifts the solvent co

ordered crystal growth rather than amorphous aggregation.

Final Isolation: Cool the mixture to 5 °C, filter, and dry under vacuum at 40 °C for 12 hours.

Quantitative Optimization Data
The following table summarizes the optimization metrics for the diastereomeric resolution phase, demonstrating the critical impact of solvent polarity a

final product quality.

Table 2: Optimization Metrics for Diastereomeric Resolution
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Solvent System (v/v) Resolving Agent (Eq) Cooling Rate (°C/min) Yield (%)
Enantiomeric Excess (ee
%)

Proce

100% Ethanol (R)-PEA (0.5) -0.5 32.4 78.1

High s

fast co

impuri

90:10 EtOH: H2​O (R)-PEA (0.5) -0.1 41.2 94.5
Water 

MSZW

80:20 EtOH: H2​O (R)-PEA (0.5) -0.1 45.8 98.2
Optim

kinetic

100% Isopropanol (R)-PEA (0.5) -0.1 28.5 85.0
Potent

altered
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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